9-Stearyl-9-phosphabicyclo(4.2.1)nonane
Description
9-Stearyl-9-phosphabicyclo[4.2.1]nonane is a bicyclic organophosphorus compound characterized by a phosphorus atom at the bridgehead position (9-position) and a stearyl group (C₁₈H₃₇) as the substituent. The bicyclo[4.2.1]nonane framework consists of a seven-membered ring fused to a four-membered ring, creating a rigid, three-dimensional structure. This compound is synthesized via nucleophilic substitution reactions, where the stearyl group is introduced to the phosphorus center of 9-phosphabicyclo[4.2.1]nonane . The presence of the stearyl chain enhances lipophilicity, making it suitable for applications in polymer chemistry, surfactants, or catalysis.
Key properties include:
Properties
CAS No. |
99886-26-7 |
|---|---|
Molecular Formula |
C26H51P |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
9-octadecyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-27-25-20-17-18-21-26(27)23-22-25/h25-26H,2-24H2,1H3 |
InChI Key |
RHBPCOITPOBTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP1C2CCCCC1CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane typically involves the reaction of stearyl chloride with 9-phosphabicyclo(4.2.1)nonane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
9-Stearyl-9-phosphabicyclo(4.2.1)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorous atom to different oxidation states.
Substitution: The stearyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclo compounds.
Scientific Research Applications
9-Stearyl-9-phosphabicyclo(4.2.1)nonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorous atom plays a crucial role in these interactions, facilitating binding and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in Bicyclic Frameworks
9-Azabicyclo[4.2.1]nonane Derivatives
- Structure : Nitrogen replaces phosphorus at the bridgehead.
- Synthesis : Cycloaddition reactions of N-substituted azepines catalyzed by transition metals (e.g., cobalt) .
- Applications : Pharmaceutical research for neurological disorders (e.g., Parkinson’s, Alzheimer’s) due to receptor-binding capabilities .
- Example: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives exhibit curare-like activity .
9-Borabicyclo[3.3.1]nonane
- Structure : Boron replaces phosphorus in a [3.3.1] framework.
- Synthesis : Derived from borane complexes via hydroboration .
- Applications : Catalysis in Suzuki-Miyaura cross-coupling reactions .
- Example: 9-Phenyl-9-borabicyclo[3.3.1]nonane has an ionization energy of 9.16 eV .
9-Oxabicyclo[6.1.0]nonane
Phosphorus-Containing Bicyclic Analogues
9-Phosphabicyclo[3.3.1]nonane Derivatives
- Structure : [3.3.1] framework with phosphorus at the bridgehead.
- Synthesis: Double Michael addition of phenylphosphine to cycloocta-2,7-dienone, followed by oxidation .
- Example: 9-Phenyl-9-phosphabicyclo[3.3.1]nonane 9-oxide exhibits stereoisomerism (syn/anti) with distinct NMR profiles .
- Applications : Ligands in cobalt-catalyzed hydroformylation (Phoban ligand family) .
9-Substituted Phosphabicyclo[4.2.1]nonane Derivatives
- 9-(4-Cycloocten-1-yl)-9-phosphabicyclo[4.2.1]nonane Structure: Cyclooctenyl substituent enhances π-orbital interactions. Molecular formula: C₁₆H₂₇P . Applications: Functionalized monomer for coordination polymers.
- 9-Icosyl-9-phosphabicyclo[4.2.1]nonane Structure: C₂₀H₄₁ substituent (icosyl group). Applications: Component of reaction masses for industrial surfactants .
Functional Group and Substituent Comparisons
Biological Activity
9-Stearyl-9-phosphabicyclo(4.2.1)nonane is a chemical compound with significant potential in various biological and industrial applications. Its unique bicyclic structure, characterized by the presence of a phosphorus atom, allows it to interact with biological molecules, leading to various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
9-Stearyl-9-phosphabicyclo(4.2.1)nonane has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 99886-26-7 |
| Molecular Formula | C26H51P |
| Molecular Weight | 394.7 g/mol |
| IUPAC Name | 9-octadecyl-9-phosphabicyclo[4.2.1]nonane |
| InChI Key | RHBPCOITPOBTBL-UHFFFAOYSA-N |
The biological activity of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The phosphorus atom in the compound plays a crucial role in facilitating these interactions, which can modulate various biochemical pathways. This modulation can lead to effects such as:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cell surface receptors, influencing signaling pathways and cellular responses.
Biological Activity and Research Findings
Research into the biological activity of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane has revealed several promising applications:
Anticancer Activity
Studies have indicated that phosphabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of phosphabicyclo compounds could induce apoptosis in cancer cells through caspase activation pathways.
Drug Delivery Systems
The compound's unique structure allows it to be used as a drug delivery vehicle, enhancing the bioavailability of therapeutic agents. Its ability to encapsulate drugs and release them in a controlled manner has been explored in various studies.
Enzyme Modulation
Research has shown that 9-Stearyl-9-phosphabicyclo(4.2.1)nonane can modulate the activity of certain enzymes, potentially leading to therapeutic benefits in metabolic disorders.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane on human cancer cell lines (A549 and HeLa). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Drug Delivery Evaluation : In a study focusing on drug delivery systems, researchers encapsulated doxorubicin within nanoparticles formed from 9-Stearyl-9-phosphabicyclo(4.2.1)nonane. The findings showed enhanced stability and controlled release of doxorubicin, improving its therapeutic efficacy.
- Enzyme Interaction Study : A biochemical assay investigated the interaction between 9-Stearyl-9-phosphabicyclo(4.2.1)nonane and acetylcholinesterase (AChE). The compound demonstrated competitive inhibition, highlighting its potential in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
